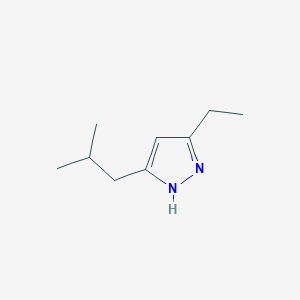

3-Ethyl-5-isobutyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

3-ethyl-5-(2-methylpropyl)-1H-pyrazole |

InChI |

InChI=1S/C9H16N2/c1-4-8-6-9(11-10-8)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

WKVOQEKEOXZIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=C1)CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 5 Isobutyl 1h Pyrazole and Its Derivatives

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H16N2 |

| Molecular Weight | 152.24 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Melting Point | Likely below room temperature |

Structural Characteristics

The pyrazole (B372694) ring is an aromatic system, which confers it with significant stability. The presence of two nitrogen atoms influences the electron distribution within the ring. The N1 nitrogen is considered "pyrrole-like" and is typically acidic, while the N2 nitrogen is "pyridine-like" and basic. nih.gov

A key structural feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This results in two tautomeric forms for 3-Ethyl-5-isobutyl-1H-pyrazole: this compound and 5-Ethyl-3-isobutyl-1H-pyrazole. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Ethyl 5 Isobutyl 1h Pyrazole

Role as a Synthetic Intermediate

While 3-Ethyl-5-isobutyl-1H-pyrazole may not have direct end-use applications, its primary value lies in its role as a synthetic intermediate or a building block in medicinal and materials chemistry. Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceutical agents. This compound serves as a versatile scaffold for creating more complex molecules. The nucleophilic nitrogen atoms can be functionalized through alkylation or acylation to introduce new pharmacophores, while the pyrazole ring itself can be modified to fine-tune the electronic and steric properties of a target molecule. smolecule.com Its derivatives are explored in the development of agrochemicals and specialty materials.

Table of Compounds

Applications

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net The specific substitution pattern of this compound could potentially lead to novel pharmacological effects.

Agrochemicals

Many pyrazole-containing compounds are used as herbicides, insecticides, and fungicides. The lipophilic nature of the ethyl and isobutyl groups might enhance its potential as an agrochemical.

Materials Science

Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals. These complexes can have applications in catalysis and as functional materials.

Homologous and Analogous Compounds

Several compounds with similar structures have been reported in the scientific literature. For instance, "1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid" is a known compound with documented properties and applications. Comparing the properties of such analogs can provide insights into the potential characteristics of 3-Ethyl-5-isobutyl-1H-pyrazole.

Allosteric Modulation and Cooperative Binding Mechanisms in Enzyme Systems

Lead Compound Identification and Optimization Strategies Based on SAR and Mechanistic Insights

The discovery and development of novel therapeutic agents often hinge on the identification of a promising "lead compound" and its subsequent optimization to enhance efficacy and drug-like properties. For pyrazole derivatives, including this compound, this process is deeply rooted in understanding the structure-activity relationship (SAR) and the compound's mechanism of action.

Lead Compound Identification

The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.com The identification of a specific derivative like this compound as a lead compound typically arises from screening campaigns or the rational design of analogues based on existing pyrazole-based drugs.

The initial selection of a lead compound is guided by its ability to interact with a specific biological target. The pyrazole ring itself can engage in crucial interactions such as hydrogen bonding and π-π stacking with biological macromolecules like enzymes and receptors. The substituents on the pyrazole ring—in this case, an ethyl group at position 3 and an isobutyl group at position 5—are critical in determining the compound's potency and selectivity.

For instance, in the development of apelin receptor agonists, a pyrazole-based compound was identified as a novel small molecule agonist through focused screening. duke.edu Subsequent optimization efforts involved modifying the substituents on the pyrazole core to improve potency. duke.edu The presence of alkyl groups, such as ethyl and isobutyl, is a common feature in pyrazole derivatives designed to target various proteins. nih.gov

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, the nature and position of substituents on the heterocyclic ring significantly influence their pharmacological profile. mdpi.commdpi.com

Substitution at Positions 3 and 5: The alkyl groups at the C3 and C5 positions are crucial for modulating the lipophilicity and steric profile of the molecule, which in turn affects binding affinity to the target protein.

In studies on pyrazole-based inhibitors of meprin α and β, variations at these positions were key to modulating inhibitory activity. While diphenyl-substituted pyrazoles showed high potency, derivatives with alkyl groups like methyl or benzyl were also evaluated to explore the impact of size and lipophilicity. nih.gov

Research on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors showed that the electronic properties and size of substituents at positions 3 and 5 had a significant impact on potency. For example, a 3-methyl-5-ethyl derivative was compared against a 3,5-diethyl derivative, revealing that a subtle change could lead to a twofold difference in activity. acs.org The isobutyl group in this compound, being a branched alkyl chain, introduces specific steric bulk that can be crucial for fitting into a hydrophobic binding pocket. duke.edu

Substitution at Position 1 (N1): The N1 position of the pyrazole ring is another critical point for modification.

In the optimization of apelin receptor agonists, substituting the N1 position with various alkyl groups (n-propyl, isobutyl, cyclopentyl) demonstrated that potency could be enhanced compared to an unsubstituted or N-phenyl substituted analogue. duke.edu This highlights that for this compound, the unsubstituted N1 position (an -H atom) is a key site for potential optimization.

Studies on meprin inhibitors also showed that N-substitution with lipophilic moieties like methyl or phenyl groups could decrease activity compared to the unsubstituted pyrazole, indicating that an N-H bond might be important for target interaction in some cases. nih.gov

The following table summarizes the impact of substitutions at different positions on the pyrazole ring based on findings from various studies.

| Position | Substituent Type | General Impact on Activity | Reference |

| C3 / C5 | Alkyl (e.g., Methyl, Ethyl, Isobutyl) | Modulates lipophilicity and steric fit into binding pockets; size and branching affect potency. | duke.eduacs.org |

| C3 / C5 | Aryl (e.g., Phenyl) | Can provide strong binding through π-π interactions; often serves as a starting point for SAR exploration. | nih.gov |

| N1 | Alkyl / Cycloalkyl | Can enhance potency by optimizing hydrophobic interactions; chain length and bulk are critical. | duke.edu |

| N1 | Unsubstituted (-H) | May be crucial for forming hydrogen bonds with the target protein. | nih.gov |

Mechanistic Insights

The mechanism of action for pyrazole derivatives is diverse and target-dependent. Generally, the pyrazole core and its substituents enable a range of interactions. researchgate.net

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and, if present, the N-H group can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The ethyl and isobutyl groups of this compound are primarily involved in hydrophobic (lipophilic) interactions, anchoring the molecule in non-polar pockets of the target protein. duke.edu

Coordination: The pyrazole ring can coordinate with metal ions within an enzyme's active site.

Molecular docking studies on various pyrazole derivatives have helped to visualize these interactions. For instance, in the case of COX-2 inhibitors, the pyrazole ring was found to be crucial for interactions within the enzyme's active site. researchgate.net For NAAA inhibitors, a substituted pyrazole ring established a key double hydrogen bond interaction with the enzyme. acs.org These insights suggest that the this compound likely acts by fitting into a specific binding site where the alkyl groups can occupy hydrophobic sub-pockets while the pyrazole core provides key anchoring interactions.

Lead Optimization Strategies

Based on SAR and mechanistic data, several strategies can be employed to optimize a lead compound like this compound.

Modification of Alkyl Substituents (C3 and C5):

Varying Chain Length and Branching: The ethyl and isobutyl groups can be systematically replaced with other alkyl groups (e.g., methyl, propyl, cyclopropyl, tert-butyl) to probe the size and shape of the hydrophobic pockets in the target protein. An increase in the size of a substituent at R4 (equivalent to C3 or C5 in this context) from an isopropyl to a cyclopentyl group led to a significant increase in antitrypanosomal activity in one study, demonstrating the importance of optimizing the size of these alkyl groups. acs.org

Introducing Functional Groups: Polar functional groups (e.g., hydroxyl, methoxy) could be introduced onto the alkyl chains to explore potential new hydrogen bonding interactions.

Substitution at the N1 Position:

As the parent compound is unsubstituted at N1, this position is a prime target for modification. A wide variety of alkyl, aryl, and heterocyclic moieties can be introduced to explore new binding interactions and improve pharmacokinetic properties. As seen with apelin receptor agonists, adding a propyl or cyclopentyl group at N1 enhanced potency significantly. duke.edu

Scaffold Hopping and Bioisosteric Replacement:

The ethyl or isobutyl groups could be replaced with bioisosteres—substituents with similar physical or chemical properties—to improve potency or metabolic stability. For example, a cyclopropyl group might replace an isopropyl group.

The core pyrazole ring itself could be replaced by other five-membered heterocycles (e.g., isoxazole, thiazole) to explore if a different scaffold offers superior properties, a strategy known as scaffold hopping.

The following table outlines potential optimization strategies for this compound.

| Optimization Strategy | Rationale | Example Modification |

| Vary C3/C5 Alkyl Groups | Probe hydrophobic pocket size and shape. | Replace isobutyl with cyclopentyl or cyclohexyl. |

| Introduce Polar Groups | Explore new hydrogen bond interactions. | Introduce a hydroxyl group on the isobutyl chain. |

| N1-Substitution | Explore new binding regions and improve drug-like properties. | Add a methyl, ethyl, or small cyclic group to the N1 nitrogen. |

| Bioisosteric Replacement | Improve potency, selectivity, or metabolic stability. | Replace the ethyl group with a cyclopropyl group. |

Through these iterative cycles of design, synthesis, and biological testing, a lead compound like this compound can be optimized into a clinical candidate with enhanced therapeutic potential. acs.orgacs.org

Emerging Research Directions and Future Perspectives

Integration of Pyrazole (B372694) Chemistry with Nanotechnology for Advanced Chemical Systems

The convergence of pyrazole chemistry with nanotechnology is a burgeoning field of research, unlocking new potentials for the development of sophisticated chemical systems with enhanced functionalities. Pyrazoles, a versatile class of N-heterocyclic compounds, offer unique structural and electronic properties due to their five-membered ring containing two adjacent nitrogen atoms. nih.govmdpi.com When these properties are combined with the high surface-area-to-volume ratio and quantum effects of nanomaterials, the resulting hybrid systems exhibit synergistic capabilities applicable in catalysis, sensing, environmental remediation, and materials science. researchgate.netnih.gov

The integration strategy primarily involves two main approaches: the use of nanoparticles as catalysts for the synthesis of complex pyrazole derivatives and the functionalization of nanomaterials with pyrazole-containing ligands to create novel nanocomposites. researchgate.netsamipubco.com The pyrazole moiety can act as a stabilizing agent, a directing group, or the active functional component within the nano-assembly. mdpi.comacs.org

Nanocatalysis in Pyrazole Synthesis

The synthesis of pyrazole scaffolds has been significantly advanced by the use of nanocatalysts. These catalysts offer high efficiency, reusability, and often allow for reactions under greener, more environmentally benign conditions. samipubco.comfrontiersin.org For instance, magnetic nanoparticles (MNPs) have been employed to facilitate the one-pot, multi-component synthesis of pyrazole derivatives. samipubco.com The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, simplifying the purification process. samipubco.com Similarly, metal oxide nanoparticles like nano-ZnO and Co₃O₄ have proven to be effective catalysts for the condensation reactions that form the pyrazole ring, often leading to high yields in shorter reaction times. frontiersin.orgmdpi.com

Table 1: Nanoparticles as Catalysts in Pyrazole Synthesis

| Nanocatalyst | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| CoFe₂O₄@SiO₂@CPTES@Melamine (Magnetic Nanocatalyst) | One-pot multi-component synthesis of 5-Amino-1H-pyrazole-4-carbonitrile derivatives | High efficiency, non-toxic, short reaction time, and reusable. Reaction proceeds in water at room temperature. | samipubco.com |

| Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Highly efficient and environmentally friendly approach, achieving a 95% yield for 3-methyl-1-phenyl-1H-pyrazol-5-ol. | nih.govmdpi.com |

| Co₃O₄ Nanoparticles | Synthesis of pyrano[2,3-c]pyrazole derivatives | High reusability, environmentally friendly, and produces high yields in short reaction times. | frontiersin.org |

| Amino-functionalized silica-coated cobalt oxide nanostructures | Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives | Serves as an efficient catalyst for the synthesis of bioactive pyrazole derivatives. | scilit.com |

Pyrazole-Functionalized Nanomaterials for Sensing and Remediation

The ability of the pyrazole nucleus to coordinate with metal ions has been exploited in the design of advanced sensors and adsorbents. acs.orgacs.org Gold nanoparticles (AuNPs) functionalized with aminopyrazole-based ligands have been developed for the colorimetric detection of heavy metal ions. acs.org In one study, an N-alkylaminopyrazole ligand served a triple function: it induced the formation of AuNPs, stabilized them, and remained available for the selective coordination of mercury ions, providing a simple "mix and detect" approach. acs.org Similarly, 4-Benzyl Pyrazolone functionalized AuNPs have been demonstrated as a fluorescent chemosensor for the detection of Al³⁺ ions in water. researchgate.net

In environmental applications, pyrazole-based nanocomposites have shown significant promise for the removal of pollutants from aqueous solutions. A composite material made from phenol-formaldehyde resin and pyrazole was developed as an effective adsorbent for toxic chromate (Cr(VI)) ions, achieving a 96% removal efficiency within 60 minutes. acs.orgnih.gov Chitosan, a biopolymer, has also been modified with pyrazole aldehyde derivatives to create Schiff bases capable of adsorbing Cu(II) ions from water. enpress-publisher.com

Table 2: Pyrazole-Nanohybrid Systems for Sensing and Environmental Applications

| Nanomaterial System | Application | Target Analyte/Pollutant | Key Research Finding | Reference |

|---|---|---|---|---|

| N-alkylaminopyrazole-functionalized Gold Nanoparticles (AuNPs) | Heavy Metal Sensing | Mercury (Hg²⁺) | The pyrazole ligand induces AuNP formation and enables selective detection of mercury ions. | acs.org |

| 4-Benzyl Pyrazolone-functionalized Gold Nanoparticles (AuNPs) | Fluorescence Sensing | Aluminum (Al³⁺) | The fluorescent emission of the AuNPs increases with the concentration of Al³⁺, with a low detection limit of 2 µM. | researchgate.net |

| Phenol-Formaldehyde/Pyrazole (PF–PYZ) Composite | Environmental Remediation | Chromate (Cr(VI)) | Demonstrated high efficiency with 96% removal of Cr(VI) from water in 60 minutes. | acs.orgnih.gov |

| Pyrazole-Schiff base Chitosan Hybrids | Environmental Remediation | Copper (Cu(II)) | Showed good ability to remove Cu(II) ions with a maximum adsorption capacity of up to 39.84 mg/g. | enpress-publisher.com |

Advanced Polymeric and Magnetic Nanocomposites

The integration of pyrazoles into polymer backbones, which are then combined with nanofillers, has led to the creation of multifunctional nanocomposites. Polyazomethine-pyrazole polymers reinforced with zinc oxide (ZnO) nanoparticles or multi-walled carbon nanotubes (MWCNTs) have been synthesized. nih.govresearchgate.net These materials exhibit high thermal stability and demonstrate significant antimicrobial activity against various bacterial and fungal species. nih.govresearchgate.net

Furthermore, the chelating ability of pyrazole ligands has been instrumental in templating the formation of superparamagnetic iron oxide nanoparticles (SPIONs) within block copolymer micelles. mdpi.com A diblock copolymer containing a pyrazole-functionalized norbornene monomer was used to create monodisperse maghemite (γ-Fe₂O₃) nanoparticles. The pyrazole groups played a crucial role in stabilizing the nanoparticles, resulting in a superparamagnetic nanocomposite with high saturation magnetization. mdpi.com This approach highlights the potential for creating sophisticated, magnetically responsive materials for various advanced applications.

The continued exploration of pyrazole-nanotechnology hybrids is expected to yield even more advanced chemical systems. Future research may focus on developing highly selective catalysts for complex organic transformations, creating multi-modal sensors for simultaneous detection of different analytes, and designing smart materials that respond to specific environmental stimuli for applications in targeted drug delivery and self-healing materials.

Q & A

Basic: What are the established synthetic routes for 3-Ethyl-5-isobutyl-1H-pyrazole, and how can side products be minimized?

Answer:

The synthesis typically involves cyclocondensation of β-ketoesters or diketones with hydrazines. For example, ethyl acetoacetate derivatives can react with substituted hydrazines under reflux in ethanol, followed by alkylation to introduce the ethyl and isobutyl groups . Side products like regioisomers or over-alkylated species can arise due to competing reactive sites on the pyrazole ring. To mitigate this:

- Use controlled stoichiometry (e.g., 1:1 molar ratio of hydrazine to diketone).

- Employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Look for characteristic pyrazole ring protons (δ 6.2–7.5 ppm) and substituent signals (e.g., ethyl CH2 at δ 1.2–1.4 ppm; isobutyl CH3 at δ 0.9–1.1 ppm). Coupling patterns (e.g., J = 2–3 Hz for adjacent pyrazole protons) help distinguish regioisomers .

- FTIR : Confirm NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for refinement (e.g., SHELXL-2018 for H-atom placement) .

Advanced: How can computational methods resolve contradictions in spectral data for substituted pyrazoles?

Answer:

Discrepancies between experimental and predicted NMR/IR spectra often arise from solvent effects, tautomerism, or dynamic processes. Methodological steps:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomeric equilibria or solvent interactions .

- Compare computed chemical shifts (GIAO method) with experimental data using software like Gaussian or ORCA.

- For ambiguous cases, use variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of substituents) .

Advanced: What strategies optimize crystal growth for X-ray diffraction studies of pyrazole derivatives?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol/chloroform) to slow crystallization and improve crystal quality .

- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C over 24 hours) minimizes defects.

- Seeding : Introduce microcrystals from prior trials to guide growth.

- Validate structures with Mercury CSD 2.0 for intermolecular interaction analysis (e.g., H-bonding, π-stacking) .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

Common impurities include unreacted starting materials, regioisomers, and alkylation byproducts. Solutions:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 → 1:1) for separation .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related analogs .

Advanced: How can molecular docking predict the bioactivity of this compound derivatives?

Answer:

- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., COX-2, CDK inhibitors) based on literature .

- Docking Workflow :

- Contradiction Handling : If experimental IC50 values conflict with docking scores, re-evaluate force fields or solvation models .

Advanced: What experimental and theoretical approaches validate the stability of this compound under varying conditions?

Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., 200–250°C for pyrazoles) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Computational Stability : Calculate bond dissociation energies (BDEs) for substituents using DFT to predict reactivity .

Basic: How are regiochemical assignments confirmed when synthesizing substituted pyrazoles?

Answer:

- NOESY/ROESY NMR : Detect spatial proximity between substituents (e.g., ethyl and isobutyl groups on adjacent positions) .

- X-ray Diffraction : Resolve atomic positions definitively (e.g., C3 vs. C5 substitution) .

- Isotopic Labeling : Introduce 13C at specific sites to track regiochemistry via 13C NMR .

Advanced: How can synthetic byproducts inform mechanistic understanding of pyrazole alkylation?

Answer:

- Byproduct Analysis : Identify intermediates (e.g., mono-alkylated species) via LC-MS to map reaction pathways .

- Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., SN2 vs. SN1 alkylation).

- DFT Transition-State Modeling : Compare energy barriers for competing alkylation sites .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.